molecular formula C6H6N2O2 B7768964 N-hydroxy-N-phenylnitrous amide

N-hydroxy-N-phenylnitrous amide

Cat. No.: B7768964
M. Wt: 138.12 g/mol
InChI Key: DAHPIMYBWVSMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “N-hydroxy-N-phenylnitrous amide” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique chemical structure with specific properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-N-phenylnitrous amide involves specific chemical reactions and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving the starting materials under controlled temperature and pressure.

    Step 2: Intermediate formation through a series of chemical transformations.

    Step 3: Final product isolation and purification using techniques such as crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Optimized reaction conditions: To maximize yield and minimize by-products.

    Automated purification systems: To ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N-phenylnitrous amide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

    Substitution: May produce halogenated compounds or other derivatives.

Scientific Research Applications

N-hydroxy-N-phenylnitrous amide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-hydroxy-N-phenylnitrous amide involves its interaction with specific molecular targets and pathways. This can include:

    Binding to enzymes: Inhibiting or activating their function.

    Interacting with receptors: Modulating signal transduction pathways.

    Affecting cellular processes: Such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

N-hydroxy-N-phenylnitrous amide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    CID 12345: Shares a similar core structure but differs in functional groups.

    CID 67890: Has similar biological activities but different chemical properties.

The unique features of this compound, such as its specific reactivity and biological interactions, make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-hydroxy-N-phenylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-7-8(10)6-4-2-1-3-5-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHPIMYBWVSMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hydroxy-N-phenylnitrous amide
Reactant of Route 2
N-hydroxy-N-phenylnitrous amide
Reactant of Route 3
N-hydroxy-N-phenylnitrous amide
Reactant of Route 4
N-hydroxy-N-phenylnitrous amide
Reactant of Route 5
Reactant of Route 5
N-hydroxy-N-phenylnitrous amide
Reactant of Route 6
N-hydroxy-N-phenylnitrous amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.